molecular formula C25H18FN3O2 B2543645 ethyl 1-(4-fluorophenyl)-3-phenyl-1H-pyrazolo[4,3-c]quinoline-8-carboxylate CAS No. 901044-01-7

ethyl 1-(4-fluorophenyl)-3-phenyl-1H-pyrazolo[4,3-c]quinoline-8-carboxylate

Cat. No.: B2543645
CAS No.: 901044-01-7
M. Wt: 411.436
InChI Key: YZQVWECSFVXWLN-UHFFFAOYSA-N
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Description

Ethyl 1-(4-fluorophenyl)-3-phenyl-1H-pyrazolo[4,3-c]quinoline-8-carboxylate is a useful research compound. Its molecular formula is C25H18FN3O2 and its molecular weight is 411.436. The purity is usually 95%.
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Scientific Research Applications

Synthetic Applications in Heterocyclic Chemistry

The use of similar compounds in synthetic organic chemistry, particularly in the construction of complex heterocycles, is well-documented. For instance, derivatives of pyrazoloquinolines have been used as building blocks in radical cyclization reactions to synthesize tri- and tetra-cyclic heterocycles, demonstrating their utility in creating novel chemical structures with potential biological activity (Allin et al., 2005).

Applications in Corrosion Inhibition

Compounds structurally related to ethyl 1-(4-fluorophenyl)-3-phenyl-1H-pyrazolo[4,3-c]quinoline-8-carboxylate have been investigated for their corrosion inhibition properties. For example, pyranpyrazole derivatives have shown high efficiency in preventing corrosion on mild steel in acidic conditions, indicating their potential industrial applications in metal protection and maintenance (Dohare et al., 2017).

Photophysical Properties for OLED Applications

Organic light-emitting diode (OLED) technology has also benefited from the incorporation of pyrazoloquinoline derivatives. These compounds serve as luminescent materials, providing insights into the design of devices with improved efficiency and color purity. The research on variously substituted pyrazoloquinolines highlights their role in enhancing the electroluminescence and performance of OLEDs (T. and et al., 2001).

Biomedical Research: Anticancer Activity

In the biomedical field, quinoline derivatives have been explored for their anticancer properties. A series of pyrazoloquinoline-based compounds have been synthesized and evaluated for their ability to inhibit human topoisomerase IIα, a key enzyme involved in DNA replication and cell division. These studies indicate potential therapeutic applications for quinoline derivatives in cancer treatment (Alam et al., 2016).

Development of Fluorescent Probes

Finally, the design and synthesis of fluorescent probes utilizing heteroatom-containing quinoline derivatives demonstrate their applicability in sensing technologies. These compounds exhibit aggregation-induced emission (AIE) characteristics, making them suitable for the development of sensitive and selective sensors for various analytical applications (Yang et al., 2013).

Future Directions

The study of pyrazoloquinoline derivatives is an active area of research, and this particular compound could be of interest in various fields, including medicinal chemistry, due to the biological activities exhibited by many pyrazoloquinoline derivatives .

Properties

IUPAC Name

ethyl 1-(4-fluorophenyl)-3-phenylpyrazolo[4,3-c]quinoline-8-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H18FN3O2/c1-2-31-25(30)17-8-13-22-20(14-17)24-21(15-27-22)23(16-6-4-3-5-7-16)28-29(24)19-11-9-18(26)10-12-19/h3-15H,2H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YZQVWECSFVXWLN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC2=C3C(=CN=C2C=C1)C(=NN3C4=CC=C(C=C4)F)C5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H18FN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

411.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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